Hemorphin 7 discovery and isolation from hemoglobin
Hemorphin 7 discovery and isolation from hemoglobin
An In-depth Technical Guide on the Discovery and Isolation of Hemorphin-7 from Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and initial characterization of Hemorphin-7, a bioactive peptide derived from hemoglobin. It details the enzymatic processes for its liberation, purification methodologies, and insights into its molecular signaling pathways.
Introduction: Discovery of Hemorphins
Hemorphins are a class of endogenous opioid peptides that are generated from the enzymatic hydrolysis of the β-chain of hemoglobin.[1][2] The discovery of these "atypical" opioid peptides opened a new avenue of research into the physiological roles of hemoglobin degradation products. Hemorphin-7, a prominent member of this family, exists in several forms, most notably LVV-hemorphin-7 (Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe) and VV-hemorphin-7 (Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe).[3][4][5] These peptides share a core tetrapeptide sequence, Tyr-Pro-Trp-Thr, which is crucial for their biological activity.
Enzymatic Generation of Hemorphin-7 from Hemoglobin
The in vitro generation of Hemorphin-7 from hemoglobin has been demonstrated using various proteases. The choice of enzyme and reaction conditions significantly influences the yield and profile of the resulting hemorphin peptides.
Pepsin Digestion
Pepsin, a gastric protease, is commonly used to simulate the physiological generation of bioactive peptides from proteins. It effectively hydrolyzes hemoglobin to release a variety of hemorphins, including Hemorphin-7.
Cathepsin D Digestion
Cathepsin D, a lysosomal aspartic protease, is considered a key enzyme in the in vivo generation of hemorphins. Studies have shown that Cathepsin D can specifically cleave hemoglobin to release LVV-hemorphin-7 and VV-hemorphin-7.
Experimental Protocol: Enzymatic Digestion of Bovine Hemoglobin
The following protocols outline the general procedures for the enzymatic digestion of bovine hemoglobin to generate Hemorphin-7.
Preparation of Hemoglobin Solution
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Dissolve 15 g of purified bovine hemoglobin powder in 100 mL of ultrapure water.
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Centrifuge the solution at 6,000 x g for 30 minutes to remove any insoluble material.
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Determine the precise hemoglobin concentration of the supernatant using a suitable method, such as the Drabkin method.
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Dilute the stock solution with ultrapure water to a final concentration of 1% (w/v) for the digestion reactions.
Digestion with Pepsin
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Adjust the pH of the 1% hemoglobin solution to 2.0 or 3.5 using HCl.
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Pre-incubate the solution at 37°C.
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Add pepsin to the hemoglobin solution at an enzyme-to-substrate (E/S) ratio of 1:50 or 1:100 (w/w).
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Incubate the mixture for 2 hours at 37°C with gentle agitation.
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Terminate the reaction by heating the solution in a boiling water bath for 10 minutes.
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Centrifuge the digest at 13,000 x g for 15 minutes at 4°C to pellet any undigested protein.
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Collect the supernatant containing the hemorphin peptides and adjust the pH to 7.0.
Digestion with Cathepsin D
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Prepare a 400 mM citrate buffer and adjust the pH to 3.0 at 37°C.
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Mix the 1% hemoglobin solution with the citrate buffer to achieve a final citrate concentration of 44 mM.
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Equilibrate the mixture at 37°C.
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Add Cathepsin D to the solution to a final concentration of 0.05 - 0.10 units/mL.
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Incubate the reaction at 37°C. The incubation time can be varied to analyze the kinetics of hemorphin release.
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Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (v/v) to precipitate larger proteins and the enzyme.
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Centrifuge the mixture and collect the supernatant containing the TCA-soluble peptides, including Hemorphin-7.
Figure 1: Workflow for the enzymatic generation of hemorphins.
Isolation and Purification of Hemorphin-7
Following enzymatic digestion, Hemorphin-7 is isolated and purified from the complex mixture of peptides using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for this purpose.
Experimental Protocol: HPLC Purification
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Column: A C18 reversed-phase column is typically used for peptide separation.
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Mobile Phase:
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Buffer A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.
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Buffer B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from Buffer A to Buffer B is employed to elute the peptides based on their hydrophobicity. A typical gradient might be 5% to 60% Buffer B over 60 minutes.
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Detection: Peptides are detected by their absorbance at 214 nm and 280 nm.
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Fraction Collection: Fractions are collected across the chromatogram, and those corresponding to the elution time of Hemorphin-7 are pooled.
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Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
Quantitative Analysis of Purification
The efficiency of the purification process is monitored at each step by quantifying the total protein, total activity (if a bioassay is available), and specific activity. This allows for the calculation of the yield and purification factor. The following table presents data from the purification of VV-hemorphin-7 and LVV-hemorphin-7 from human placenta, which serves as a representative example of a multi-step purification process for hemorphins.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |
| Placenta Extract | 1,500,000 | 200,000 | 0.13 | 100 | 1 |
| Preparative RP C18 | 30,000 | 150,000 | 5 | 75 | 38 |
| Semipreparative RP C18 | 1,000 | 100,000 | 100 | 50 | 769 |
| Semipreparative RP C4 | 20 | 50,000 | 2,500 | 25 | 19,230 |
| Analytical RP C18 | 0.2 | 20,000 | 100,000 | 10 | 750,000 |
Data adapted from the purification of VV-hemorphin-7 and LVV-hemorphin-7 from human placenta extract.
Biological Activity and Signaling Pathways
Hemorphin-7 exhibits a range of biological activities by interacting with several G protein-coupled receptors (GPCRs).
Opioid Receptor Interaction
Hemorphins were initially characterized as opioid peptides due to their ability to bind to opioid receptors, particularly the μ-opioid receptor. This interaction is thought to mediate their analgesic effects.
Angiotensin AT4 Receptor (IRAP) Interaction
LVV-hemorphin-7 is a high-affinity ligand for the angiotensin AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (IRAP). By inhibiting IRAP, LVV-hemorphin-7 may play a role in cognitive processes such as learning and memory.
Figure 2: LVV-Hemorphin-7 interaction with the AT4 receptor.
Angiotensin II Type 1 Receptor (AT1R) Modulation
LVV-hemorphin-7 acts as a positive allosteric modulator of the angiotensin II type 1 receptor (AT1R). It binds to an intracellular site on the receptor, enhancing the signaling induced by angiotensin II, which includes the activation of Gαq proteins and the ERK1/2 pathway.
Figure 3: Allosteric modulation of the AT1 receptor by LVV-Hemorphin-7.
Bombesin Receptor Subtype 3 (BRS-3) Activation
VV-hemorphin-7 and LVV-hemorphin-7 are agonists for the orphan bombesin receptor subtype 3 (BRS-3). Activation of BRS-3 by these hemorphins stimulates phospholipase C (PLC) via the Gα16 protein, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.
Figure 4: VV-Hemorphin-7 signaling through the BRS-3 receptor.
Conclusion
The discovery and study of Hemorphin-7 have unveiled a fascinating link between hemoglobin metabolism and cellular signaling. The ability to generate and purify these peptides in the laboratory provides researchers with valuable tools to further investigate their physiological and pathological roles. A deeper understanding of their mechanisms of action holds promise for the development of novel therapeutic agents targeting a range of conditions, from pain and hypertension to cognitive disorders.
References
- 1. Identification and functional characterization of hemorphins VV-H-7 and LVV-H-7 as low-affinity agonists for the orphan bombesin receptor subtype 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemoglobin-derived Peptides as Novel Type of Bioactive Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid peptides derived from hemoglobin: hemorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Opioid peptides derived from hemoglobin: hemorphins [storkapp.me]
- 5. researchgate.net [researchgate.net]
